molecular formula C8H15NO B2441483 4,6-Dimethylazepan-2-one CAS No. 45827-96-1

4,6-Dimethylazepan-2-one

Cat. No. B2441483
CAS RN: 45827-96-1
M. Wt: 141.214
InChI Key: HWTDNNYOAGWISL-UHFFFAOYSA-N
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Description

4,6-Dimethylazepan-2-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4,6-dimethyl-2-azepanone . The InChI code for this compound is 1S/C8H15NO/c1-6-3-7(2)5-9-8(10)4-6/h6-7H,3-5H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 122-123 degrees Celsius .

Scientific Research Applications

Photodissociation and Electrochemistry

4,6-Dimethyl-2-thiopyrimidine derivatives, closely related to 4,6-Dimethylazepan-2-one, have been studied for their electrochemical behaviors and photodissociation properties. These compounds demonstrate rapid dimerization after electrochemical reduction, and the dimers can be photodissociated to regenerate the parent monomers. Such behaviors have implications in nucleic acid photochemistry (Wrona et al., 1975).

Ligand Behavior in Metal Complexes

The interaction of 4,6-dimethylpyrimidine-2-one with divalent metal ions has been explored, revealing variations in ligand bonding and stoichiometry depending on the metal involved. These studies provide insights into the coordination chemistry of such compounds (Goodgame & Johns, 1981).

Corrosion Inhibition

Research on spirocyclopropane derivatives, which include this compound analogs, has shown effectiveness in inhibiting corrosion of mild steel in acidic environments. This is significant in the field of material protection and industrial chemistry (Chafiq et al., 2020).

Hydrodesulfurization

The hydrodesulfurization (HDS) of compounds like 4,6-dimethyldibenzothiophene, related to this compound, has been investigated. These studies highlight the catalytic activities and pathways in removing sulfur from organic molecules, crucial in fuel processing and environmental chemistry (Farag & Sakanishi, 2004).

Synthesis of Biologically Active Compounds

4,6-Dimethyl-2-methanesulfonylpyrimidine, an intermediate in synthesizing biologically active compounds, is another significant application. The synthesis process and its implications in medicinal chemistry are notable (Le, 2014).

Charge-Transfer Dynamics

The charge-transfer dynamics of similar compounds like 4-(Dimethylamino)benzonitrile have been probed, providing insights into electron transfer mechanisms, vital in understanding molecular electronics and photophysics (Rhinehart et al., 2012).

Safety and Hazards

The safety information for 4,6-Dimethylazepan-2-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,6-dimethylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-3-7(2)5-9-8(10)4-6/h6-7H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTDNNYOAGWISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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